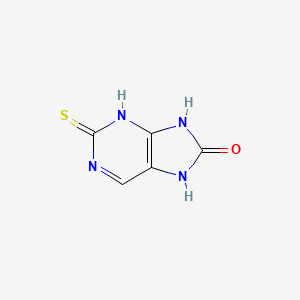
2-sulfanylidene-7,9-dihydro-3H-purin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sulfanylidene-7,9-dihydro-3H-purin-8-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a sulfur atom at the 2-position and a keto group at the 8-position of the purine ring.
Métodos De Preparación
The synthesis of 2-sulfanylidene-7,9-dihydro-3H-purin-8-one can be achieved through various synthetic routes. One common method involves the reaction of 2-mercapto-6-chloropurine with a suitable base under controlled conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atom is replaced by a sulfur-containing group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Análisis De Reacciones Químicas
2-sulfanylidene-7,9-dihydro-3H-purin-8-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
2-sulfanylidene-7,9-dihydro-3H-purin-8-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-sulfanylidene-7,9-dihydro-3H-purin-8-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects. The compound’s sulfur atom and keto group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
2-sulfanylidene-7,9-dihydro-3H-purin-8-one can be compared with other similar compounds, such as:
2-amino-6-sulfanylidene-7,9-dihydro-3H-purin-8-one: This compound has an amino group at the 2-position instead of a sulfur atom.
2,7,9-trisubstituted purin-8-ones: These compounds have additional substituents at the 7 and 9 positions, which can modulate their activity and selectivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89282-20-2 |
|---|---|
Fórmula molecular |
C5H4N4OS |
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
2-sulfanylidene-7,9-dihydro-3H-purin-8-one |
InChI |
InChI=1S/C5H4N4OS/c10-4-7-2-1-6-5(11)9-3(2)8-4/h1H,(H3,6,7,8,9,10,11) |
Clave InChI |
DXKLAQMZDYZMFM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=S)NC2=C1NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















